2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine is an organic compound with the molecular formula C13H13Cl2N3 This compound features a benzene ring substituted with two chlorine atoms and a pyridine ring attached via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine typically involves the reaction of 2,6-dichlorobenzene-1,4-diamine with 2-(pyridin-2-yl)ethyl halides under inert conditions. Common solvents used in this reaction include dimethylformamide (DMF) and chlorinated hydrocarbons . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the chlorine atoms under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism by which 2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N,N-dimethylpyridin-4-amine: Similar in structure but with different substituents on the nitrogen atoms.
2,6-Dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide: Another related compound with a cyclopropane carboxamide group.
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine: Contains a tetrazine ring and exhibits different chemical properties.
Uniqueness
2,6-Dichloro-N1-(2-(pyridin-2-yl)ethyl)benzene-1,4-diamine is unique due to its specific substitution pattern and the presence of both chlorine and pyridine moieties.
Properties
Molecular Formula |
C13H13Cl2N3 |
---|---|
Molecular Weight |
282.17 g/mol |
IUPAC Name |
2,6-dichloro-1-N-(2-pyridin-2-ylethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H13Cl2N3/c14-11-7-9(16)8-12(15)13(11)18-6-4-10-3-1-2-5-17-10/h1-3,5,7-8,18H,4,6,16H2 |
InChI Key |
CVLASPRHISNAPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=C(C=C(C=C2Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.